Aphidicolin

Catalog No.
S519112
CAS No.
38966-21-1
M.F
C20H34O4
M. Wt
338.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aphidicolin

CAS Number

38966-21-1

Product Name

Aphidicolin

IUPAC Name

(1S,2S,5R,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

InChI

InChI=1S/C20H34O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-16,21-24H,3-12H2,1-2H3/t13-,14+,15-,16+,17-,18-,19-,20-/m0/s1

InChI Key

NOFOAYPPHIUXJR-APNQCZIXSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Aphidicolin, Aphidicolin, (3-S-(3alpha,4beta,4abeta,6aalpha,8alpha,9alpha,11aalpha,11balpha))-Isomer, ICI 69653, ICI-69653, ICI69653, NSC 234714, NSC 351140, NSC-234714, NSC-351140, NSC234714, NSC351140

Canonical SMILES

CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O

Isomeric SMILES

C[C@]12CC[C@H]([C@@]([C@@H]1CC[C@@H]3[C@@]24CC[C@@]([C@H](C3)C4)(CO)O)(C)CO)O

The exact mass of the compound Aphidicolin is 338.24571 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 234714. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes. It belongs to the ontological category of tetracyclic diterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aphidicolin (CAS: 38966-21-1) is a highly specific, cell-permeable tetracyclic diterpene antibiotic that serves as a cornerstone reagent for controlling eukaryotic DNA replication. Unlike broad-spectrum antimitotics or nucleotide synthesis inhibitors, Aphidicolin functions by directly and reversibly binding to eukaryotic DNA polymerases α, δ, and ε, effectively halting the cell cycle at the early S-phase or G1/S boundary [1]. From a procurement perspective, its value lies in its high solubility in standard organic solvents like DMSO (up to 50 mg/mL) , excellent shelf stability, and its unique ability to achieve tight, uniform cell synchronization without permanently damaging the DNA template. This makes it an indispensable precursor and tool compound for commercial and academic laboratories conducting high-throughput cell cycle analysis, DNA damage response profiling, and viral replication studies where assay reproducibility is paramount.

When designing cell synchronization or replication stress assays, buyers might consider cheaper or more common substitutes like Hydroxyurea (HU) or Cytarabine (Ara-C). However, generic substitution fundamentally compromises assay integrity. Hydroxyurea arrests cells by inhibiting ribonucleotide reductase and depleting dNTP pools, which indirectly stalls replication but induces severe replication stress, unscheduled γH2AX phosphorylation, and DNA double-strand breaks [1]. Similarly, nucleoside analogs like Ara-C incorporate directly into the DNA strand, causing irreversible chain termination and structural lesions [2]. Aphidicolin, by contrast, competitively inhibits polymerase activity without incorporating into the DNA or depleting nucleotide pools, allowing for clean, rapid, and highly synchronous recovery upon washout. Procuring irreversible or damage-inducing substitutes invalidates downstream studies requiring viable, genetically intact cell populations.

Superior Reversibility and S-Phase Synchrony vs. Hydroxyurea

While both Aphidicolin and Hydroxyurea (HU) are utilized for cell cycle arrest at the G1/S boundary, their post-washout recovery profiles dictate their procurement suitability. Aphidicolin directly inhibits DNA polymerase α, whereas HU depletes dNTP pools. In comparative mammalian cell models, a 24-hour block with Aphidicolin followed by washout allows approximately 80% of cells to synchronously progress into the S-phase within 4 to 6 hours [1]. In contrast, HU treatment yields lower synchrony (arresting only ~51% of cells in S-phase) and induces significant replication stress, marked by persistent γH2AX phosphorylation [2]. For workflows requiring high-viability, synchronous cell populations without confounding DNA damage, Aphidicolin is the mandatory selection.

Evidence DimensionPost-washout S-phase synchrony and replication stress induction
Target Compound DataAphidicolin (2.5-10 µg/mL): ~80% synchronous S-phase entry within 4-6 hours post-washout; preserves DNA integrity.
Comparator Or BaselineHydroxyurea (HU, 2 mM): ~51% S-phase arrest; induces significant γH2AX phosphorylation (DNA damage).
Quantified DifferenceAphidicolin provides ~30% higher S-phase synchrony and avoids the dNTP depletion-induced DNA double-strand breaks seen with HU.
Conditions24-hour cell cycle block followed by washout in mammalian cell culture (e.g., RPE1 cells).

Procuring Aphidicolin ensures cleaner, highly synchronous cell populations for downstream cell cycle assays, eliminating the false-positive DNA damage signals caused by HU.

Non-Incorporative Inhibition vs. Nucleoside Analogs (Ara-C)

Nucleoside analogs such as Cytarabine (Ara-C) are often considered for DNA synthesis inhibition, but their mechanism fundamentally alters the DNA template. Ara-C acts as a leaky chain terminator that is physically incorporated into the replicating DNA strand, resulting in dose-dependent structural DNA strand breaks[1]. Aphidicolin, conversely, acts as a competitive inhibitor of dCTP binding at the active site of DNA polymerases α, δ, and ε, but is strictly non-incorporative [1]. Alkaline elution analysis demonstrates that while both agents halt DNA synthesis, Aphidicolin leaves the primer terminus structurally intact, allowing for immediate resumption of replication once the inhibitor is removed. This biochemical distinction is critical for assays where the native DNA structure must be preserved.

Evidence DimensionMechanism of replication fork stalling and structural DNA integrity
Target Compound DataAphidicolin: Competitively inhibits dCTP binding without incorporating into the DNA strand, preserving the primer terminus.
Comparator Or BaselineCytarabine (Ara-C): Incorporates directly into the DNA strand, causing irreversible chain termination and dose-dependent strand breaks.
Quantified DifferenceAphidicolin achieves complete DNA synthesis arrest without the structural misincorporation lesions that require excision repair, unlike Ara-C.
ConditionsAlkaline elution analysis of replicating DNA in L1210 cells.

Buyers requiring reversible replication fork stalling without inducing permanent structural DNA lesions must procure Aphidicolin rather than nucleoside analogs.

Absolute Specificity for Nuclear vs. Mitochondrial DNA Polymerases

A major procurement differentiator for Aphidicolin is its extreme selectivity for eukaryotic replicative polymerases over repair and mitochondrial polymerases. Aphidicolin potently inhibits DNA polymerases α, δ, and ε, typically achieving complete cellular DNA synthesis block at concentrations around 3 µM [1]. However, it exhibits zero inhibitory effect on DNA polymerase β (responsible for base excision repair) or DNA polymerase γ (responsible for mitochondrial DNA replication)[2]. This stark contrast allows researchers to completely uncouple nuclear replication from mitochondrial DNA synthesis and repair processes. General DNA synthesis inhibitors or broad-spectrum intercalators cannot achieve this compartmentalized precision, making Aphidicolin the exclusive choice for targeted nuclear replication studies.

Evidence DimensionInhibitory specificity across DNA polymerase families
Target Compound DataAphidicolin: Complete inhibition of nuclear replicative polymerases (α, δ, ε) at ~3 µM.
Comparator Or BaselineMitochondrial Pol γ and Repair Pol β: Completely resistant to Aphidicolin (no inhibition).
Quantified DifferenceProvides absolute functional separation between nuclear DNA replication (halted) and mitochondrial DNA synthesis / base excision repair (unaffected).
ConditionsIn vitro polymerase activity assays and whole-cell isotopic labeling.

This strict selectivity makes Aphidicolin the mandatory procurement choice for isolating nuclear replication events from mitochondrial DNA synthesis or Pol β-dependent repair.

High-Fidelity Cell Cycle Synchronization (G1/S Phase)

Because Aphidicolin provides superior reversibility and ~80% synchronous S-phase entry without the dNTP depletion-induced DNA damage seen with Hydroxyurea, it is the premier reagent for cell cycle synchronization workflows. It is highly recommended for industrial and academic core facilities conducting stage-specific proteomic, transcriptomic, or morphological studies where background replication stress would confound results [1].

Isolation of Mitochondrial DNA Dynamics

Aphidicolin's absolute lack of inhibition against DNA polymerase γ makes it an essential tool for mitochondrial research. By arresting nuclear DNA replication while leaving mitochondrial DNA synthesis completely unaffected, researchers can selectively radiolabel or sequence mitochondrial genomes in intact cells. This application cannot be performed with broad-spectrum nucleotide analogs that indiscriminately halt all cellular DNA synthesis[2].

Replication Fork Stalling and DNA Damage Response (DDR) Assays

For laboratories studying the DNA damage response, Aphidicolin is the optimal agent for inducing pure replication fork stalling. Unlike Cytarabine (Ara-C), which incorporates into the DNA and causes structural chain termination, Aphidicolin competitively inhibits polymerase activity while preserving the primer terminus. This allows researchers to study the specific recruitment of DDR proteins to stalled forks without the confounding variable of chemically induced DNA strand breaks [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

338.24570956 Da

Monoisotopic Mass

338.24570956 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6B3F8QW8TU
192TJ6PP19

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Irritant

Irritant

Other CAS

69926-98-3
38966-21-1

Wikipedia

Aphidicolin

Dates

Last modified: 08-15-2023
1: Yu EY, Zhao RY, Wang DS. Inhibitory effect of Aphidicolin - a tetracyclic diterpene - on the proliferation and apoptotic induction in human cervical cancer (HeLa) cells. J BUON. 2015 Nov-Dec;20(6):1480-6. PubMed PMID: 26854444.
2: Santos GB, Krogh R, Magalhaes LG, Andricopulo AD, Pupo MT, Emery FS. Semisynthesis of new aphidicolin derivatives with high activity against Trypanosoma cruzi. Bioorg Med Chem Lett. 2016 Feb 15;26(4):1205-8. doi: 10.1016/j.bmcl.2016.01.033. Epub 2016 Jan 14. PubMed PMID: 26810263.
3: Park JH, Cho DH, Lee JY, Lee HJ, Ha Y, Ahn JH, Jo I. B56δ subunit of protein phosphatase 2A decreases phosphorylation of endothelial nitric oxide synthase at serine 116: Mechanism underlying aphidicolin-stimulated NO production. Nitric Oxide. 2015 Aug 6;50:46-51. doi: 10.1016/j.niox.2015.08.001. [Epub ahead of print] PubMed PMID: 26255574.
4: Kageyama K, Sugiyama A, Murasawa S, Asari Y, Niioka K, Oki Y, Daimon M. Aphidicolin inhibits cell proliferation via the p53-GADD45β pathway in AtT-20 cells. Endocr J. 2015;62(7):645-54. doi: 10.1507/endocrj.EJ15-0084. Epub 2015 May 1. PubMed PMID: 25948499.
5: Baranovskiy AG, Babayeva ND, Suwa Y, Gu J, Pavlov YI, Tahirov TH. Structural basis for inhibition of DNA replication by aphidicolin. Nucleic Acids Res. 2014 Dec 16;42(22):14013-21. doi: 10.1093/nar/gku1209. Epub 2014 Nov 27. PubMed PMID: 25429975; PubMed Central PMCID: PMC4267640.
6: Yasuhara H, Kitamoto K. Aphidicolin-induced nuclear elongation in tobacco BY-2 cells. Plant Cell Physiol. 2014 May;55(5):913-27. doi: 10.1093/pcp/pcu026. Epub 2014 Feb 2. PubMed PMID: 24492257.
7: Edwards TG, Helmus MJ, Koeller K, Bashkin JK, Fisher C. Human papillomavirus episome stability is reduced by aphidicolin and controlled by DNA damage response pathways. J Virol. 2013 Apr;87(7):3979-89. doi: 10.1128/JVI.03473-12. Epub 2013 Jan 30. PubMed PMID: 23365423; PubMed Central PMCID: PMC3624211.
8: Speit G, Leibiger C, Kuehner S, Högel J. Further investigations on the modified comet assay for measuring aphidicolin-block nucleotide excision repair. Mutagenesis. 2013 Mar;28(2):145-51. doi: 10.1093/mutage/ges063. Epub 2012 Dec 4. PubMed PMID: 23221037.
9: Recolin B, Maiorano D. Implication of RPA32 phosphorylation in S-phase checkpoint signalling at replication forks stalled with aphidicolin in Xenopus egg extracts. Biochem Biophys Res Commun. 2012 Nov 2;427(4):785-9. doi: 10.1016/j.bbrc.2012.09.139. Epub 2012 Oct 6. PubMed PMID: 23047005.
10: Zhang TY, Dai JJ, Wu CF, Gu XL, Liu L, Wu ZQ, Xie YN, Wu B, Chen HL, Li Y, Chen XJ, Zhang DF. Positive effects of treatment of donor cells with aphidicolin on the preimplantation development of somatic cell nuclear transfer embryos in Chinese Bama mini-pig (Sus Scrofa). Anim Sci J. 2012 Feb;83(2):103-10. doi: 10.1111/j.1740-0929.2011.00926.x. Epub 2011 Jul 26. PubMed PMID: 22339690.

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